Cas no 162960-09-0 (1-(furan-2-yl)cyclopropane-1-carboxylic acid)

1-(Furan-2-yl)cyclopropane-1-carboxylic acid is a furan-substituted cyclopropane carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, combining a furan heterocycle with a strained cyclopropane ring, offers versatility as a building block in organic synthesis. The carboxylic acid functionality enables further derivatization, while the furan moiety contributes to its reactivity in cycloaddition and cross-coupling reactions. This compound may serve as a precursor for bioactive molecules due to its structural rigidity and potential interactions with biological targets. Its stability under standard storage conditions and compatibility with common synthetic methodologies make it a practical intermediate for exploratory chemistry.
1-(furan-2-yl)cyclopropane-1-carboxylic acid structure
162960-09-0 structure
Product name:1-(furan-2-yl)cyclopropane-1-carboxylic acid
CAS No:162960-09-0
MF:C8H8O3
MW:152.147322654724
CID:110088
PubChem ID:18975653

1-(furan-2-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylicacid, 1-(2-furanyl)-
    • 1-(furan-2-yl)cyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 1-(2-furanyl)- (9CI)
    • CS-0287930
    • DTXSID20597023
    • 1-(Furan-2-yl)cyclopropanecarboxylicacid
    • 162960-09-0
    • EN300-1848006
    • SCHEMBL7414855
    • 1-(Furan-2-yl)cyclopropanecarboxylic acid
    • 2-furylcyclopropanecarboxylic
    • Inchi: InChI=1S/C8H8O3/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10)
    • InChI Key: RAMRLSCOVVWKSG-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1(C(O)=O)CC1

Computed Properties

  • Exact Mass: 152.04734
  • Monoisotopic Mass: 152.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų
  • XLogP3: 0.8

Experimental Properties

  • PSA: 50.44

1-(furan-2-yl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1848006-0.05g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
0.05g
$1080.0 2023-09-19
Enamine
EN300-1848006-0.5g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
0.5g
$1234.0 2023-09-19
Enamine
EN300-1848006-0.1g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
0.1g
$1131.0 2023-09-19
Enamine
EN300-1848006-2.5g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
2.5g
$2520.0 2023-09-19
Enamine
EN300-1848006-5g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
5g
$3728.0 2023-09-19
Enamine
EN300-1848006-10.0g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
10g
$5528.0 2023-06-02
Enamine
EN300-1848006-0.25g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
0.25g
$1183.0 2023-09-19
Enamine
EN300-1848006-1.0g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
1g
$1286.0 2023-06-02
Enamine
EN300-1848006-1g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
1g
$1286.0 2023-09-19
Enamine
EN300-1848006-5.0g
1-(furan-2-yl)cyclopropane-1-carboxylic acid
162960-09-0
5g
$3728.0 2023-06-02

Additional information on 1-(furan-2-yl)cyclopropane-1-carboxylic acid

Introduction to 1-(furan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 162960-09-0) and Its Emerging Applications in Chemical Biology

1-(furan-2-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 162960-09-0, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinct molecular framework and potential biological activities. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their rigid three-membered ring structure and versatile reactivity. The presence of a furan moiety in its molecular skeleton introduces additional functional diversity, making it a promising candidate for further exploration in drug discovery and synthetic chemistry.

The chemical structure of 1-(furan-2-yl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group, with a furan ring linked at the 2-position of the cyclopropane. This configuration imparts unique electronic and steric properties, which can influence its interactions with biological targets. The furan ring, characterized by its oxygen atom, can engage in hydrogen bonding and π-stacking interactions, while the cyclopropane ring introduces conformational constraints that may enhance binding affinity in protein or enzyme interactions.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their applications in medicinal chemistry. 1-(furan-2-yl)cyclopropane-1-carboxylic acid has been studied for its potential as a building block in the synthesis of more complex molecules. Its cyclopropane moiety is particularly valuable due to its ability to undergo various chemical transformations, such as ring-opening reactions, which can be exploited to introduce diverse substituents and functional groups. These modifications can lead to the development of new pharmacophores with enhanced biological activity.

One of the most compelling aspects of 1-(furan-2-yl)cyclopropane-1-carboxylic acid is its potential application in the synthesis of bioactive molecules. Researchers have explored its use as a precursor in the preparation of derivatives that exhibit inhibitory effects on various enzymes and receptors. For instance, studies have suggested that compounds derived from this scaffold may have therapeutic potential in treating inflammatory diseases and neurological disorders. The rigid structure of the cyclopropane ring can mimic natural substrates or transition states, thereby enhancing binding specificity to biological targets.

The furan moiety in 1-(furan-2-yl)cyclopropane-1-carboxylic acid also contributes to its pharmacological relevance. Furan derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By incorporating this moiety into a cyclopropanecarboxylic acid backbone, researchers can harness these properties while also benefiting from the unique steric and electronic characteristics of the cyclopropane ring. This combination offers a rich chemical space for designing novel therapeutic agents.

Recent advancements in computational chemistry have further enhanced the understanding of 1-(furan-2-yl)cyclopropane-1-carboxylic acid's potential applications. Molecular modeling studies have revealed that this compound can interact with specific amino acid residues in protein targets, suggesting its suitability for developing small-molecule inhibitors. These studies have provided valuable insights into the binding mode of 1-(furan-2-yl)cyclopropane-1-carboxylic acid and have guided the design of more potent derivatives.

In addition to its pharmaceutical applications, 1-(furan-2-yl)cyclopropane-1-carboxylic acid has shown promise in materials science. Its unique structural features make it an attractive candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The rigidity of the cyclopropane ring can contribute to improved material stability, while the furan moiety can facilitate cross-linking reactions, leading to durable and functional materials.

The synthesis of 1-(furan-2-yl)cyclopropane-1-carboxylic acid has been optimized through various methodologies, including cycloaddition reactions and carboxylation processes. These synthetic routes have enabled researchers to produce this compound in high yields with excellent purity, making it readily available for further functionalization and application-driven studies. The availability of reliable synthetic protocols has accelerated the exploration of its biological activities and industrial applications.

Future research directions for 1-(furan-2-yl)cyclopropane-1-carboxylic acid include expanding its chemical space through combinatorial chemistry approaches. By systematically varying substituents on both the cyclopropane and furan moieties, researchers can discover new derivatives with tailored biological activities. Additionally, exploring its use as a scaffold for drug delivery systems could open up new avenues in nanomedicine and targeted therapy.

In conclusion, 1-(furan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 162960-09-0) is a versatile compound with significant potential in chemical biology and materials science. Its unique structural features make it an attractive candidate for developing novel bioactive molecules and functional materials. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a crucial role in future research endeavors.

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